4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a sulfonyl group attached to a dimethylphenyl ring, and two methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative, such as 2,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone derivative.
Scientific Research Applications
4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: shares structural similarities with other sulfonyl pyrazoles and chloro-substituted pyrazoles.
Sulfur-containing pyrazoles: These compounds have similar biological activities and synthetic routes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and chloro groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.
Properties
Molecular Formula |
C13H15ClN2O2S |
---|---|
Molecular Weight |
298.79 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-5-6-12(9(2)7-8)19(17,18)16-11(4)13(14)10(3)15-16/h5-7H,1-4H3 |
InChI Key |
BCPXNMCNWXJMEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.